cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate
Description
The compound cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate is a cobalt(III) complex featuring a highly substituted phenolic ligand system. Key structural attributes include:
- Cobalt oxidation state: +3, consistent with octahedral coordination geometry common in cobalt complexes .
- Ligand framework: A chiral Schiff base ligand derived from 2,4-ditert-butylphenol and a cyclohexyl diamine backbone, creating a rigid, sterically hindered environment. The acetate counterion likely balances charge and influences solubility.
- Functional groups: Multiple tert-butyl substituents enhance steric bulk and may improve stability against oxidation or hydrolysis.
This complex’s design suggests applications in catalysis or materials science, leveraging cobalt’s redox activity and the ligand’s stereochemical control.
Properties
Molecular Formula |
C38H55CoN2O4 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate |
InChI |
InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3/t29-,30-;;/m0../s1 |
InChI Key |
SZLTZRSRNDSBPH-ARDORAJISA-K |
Isomeric SMILES |
CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Canonical SMILES |
CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4-Ditert-Butylphenol
The phenol core is synthesized via alkylation of phenol with iso-butylene under acidic catalysis. Key methods include:
- Catalyst : Transition metal oxide-doped molecular sieves (e.g., La₂O₃/CeO₂-doped X/Y-type zeolites) improve selectivity and recyclability.
- Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–150°C |
| Reaction Time | 3–7 hours |
| Molar Ratio (Phenol:Catalyst:Isobutylene) | 1:0.01–0.05:1.0–1.5 |
This method achieves >84% conversion with minimal byproducts due to shape-selective catalysis.
Schiff Base Formation
The Schiff base is formed by condensing 3,5-di-tert-butyl-2-hydroxybenzaldehyde with (1S,2S)-2-aminocyclohexanol. Typical conditions:
- Solvent : Ethanol or methanol under reflux.
- Catalyst : No catalyst is explicitly required, but acid/base mediation may enhance imine formation.
- Yield : ~70–80% based on analogous syntheses.
Cobalt(III) Complexation
The ligand coordinates to cobalt(III) via a multi-step process:
Cobalt Precursor Preparation
A Co(II) intermediate is typically synthesized first:
Oxidation to Co(III)
The Co(II) intermediate is oxidized to Co(III) using a strong oxidizing agent (e.g., KC₈):
Acetate Counterion Incorporation
The acetate ion is introduced via:
- Cobalt Acetate Salts : Co(OAc)₂·4H₂O or Co(OAc)₃.
- Counterion Exchange : In situ substitution during complexation.
Stereochemical Control
The (1S,2S)-cyclohexyl configuration is critical for ligand geometry. Strategies include:
Chiral Starting Material
Use of enantiopure (1S,2S)-2-aminocyclohexanol ensures stereochemical fidelity.
Chiral Catalysis
Cobalt-salen catalysts with chiral ligands may facilitate asymmetric synthesis, as demonstrated in epoxide hydrolysis.
Purification and Characterization
Isolation
Purification Techniques
| Method | Conditions |
|---|---|
| Flash Chromatography | Hexane/EtOAc (5:2 to 2:1 ratios) |
| Recrystallization | Toluene or MeCN at −30°C |
Analytical Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks for tert-butyl (δ 1.2–1.4), imine (δ 8.0–8.5) |
| IR | C=N stretch (1560–1600 cm⁻¹) |
| HRMS | [M + H]⁺: Calculated vs. Found (e.g., 408.2651) |
Challenges and Optimization
- Steric Hindrance : Bulky tert-butyl groups may slow coordination kinetics.
- Catalyst Recyclability : Transition metal catalysts (e.g., La₂O₃/CeO₂-zeolites) are reused 10–15 times.
- Yield Improvement : Optimal molar ratios (phenol:catalyst:isobutylene = 1:0.02–0.07:1.09–1.25) minimize byproducts.
Comparative Analysis
Ligand Synthesis Efficiency
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Alkylation (Zeolite) | 84–88 | >99 | |
| Schiff Base (Reflex) | 70–80 | 95–98 |
Cobalt Complex Stability
| Parameter | Co(II) Intermediate | Co(III) Complex |
|---|---|---|
| Solvent Stability | THF, Et₂O | DCM, MeCN |
| Thermal Stability | <80°C | >100°C |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the cobalt ion changes its oxidation state.
Reduction: It can also be reduced under specific conditions, altering the oxidation state of the cobalt ion.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve various ligands such as phosphines or amines, and are typically carried out in solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(IV) complexes, while reduction reactions may produce cobalt(II) complexes. Substitution reactions result in new cobalt complexes with different ligand environments.
Scientific Research Applications
Cobalt(3+);2,4-ditert-butyl-6-[[1S,2S]-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate exhibits significant biological activity attributed to its structural features:
- Antioxidant Properties : The compound's phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative damage. Studies indicate that compounds with similar structures effectively scavenge reactive oxygen species (ROS), suggesting potential therapeutic applications in conditions related to oxidative stress .
- Catalytic Activity : The cobalt center facilitates various redox reactions by cycling between different oxidation states. This catalytic activity is particularly relevant in environmental applications such as the degradation of phenolic compounds in wastewater treatment .
Catalytic Applications
The compound has been explored for its catalytic properties in several reactions:
- Phenolic Compound Degradation : Research has shown that cobalt complexes can effectively degrade phenolic compounds in water using sulfate radicals generated from peroxymonosulfate activation. This results in the transformation into less harmful products like catechol and hydroquinone .
- Direct Amidation Reactions : Cobalt complexes have been utilized in catalytic amidation reactions, improving yields and efficiency while employing safer solvents like tert-butyl acetate .
Environmental Remediation
Cobalt(3+);2,4-ditert-butyl-6-[[1S,2S]-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate has shown promise in environmental remediation efforts:
- Adsorption Studies : Cobalt-modified activated carbon has demonstrated impressive adsorption capacities for phenolic compounds, achieving removal efficiencies exceeding 90% within two hours. The mechanism involves both physical adsorption and chemical interactions facilitated by cobalt nanoparticles .
Study on Phenol Degradation
A study demonstrated that cobalt complexes could effectively degrade phenolic compounds in water using sulfate radicals generated from peroxymonosulfate activation. Results indicated significant transformation into less harmful products such as catechol and hydroquinone .
Adsorption Studies
Research involving cobalt-modified activated carbon showed that the adsorption capacity for phenols was significantly enhanced by the presence of cobalt nanoparticles. Various characterization techniques (XRD, SEM) confirmed the structural integrity and effectiveness of the adsorbent .
Mechanism of Action
The mechanism of action of cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate involves its interaction with molecular targets through coordination chemistry. The cobalt ion can coordinate with various substrates, facilitating catalytic reactions. The phenolate and acetate ligands play a crucial role in stabilizing the cobalt ion and enhancing its reactivity. The compound’s mechanism of action is often studied using spectroscopic techniques and computational methods to understand its interaction with different molecules and its effect on reaction pathways.
Comparison with Similar Compounds
Cobalt(III) Poly-Aza Cage Complexes
Cobalt(III) hexa-aza cage complexes, such as [Co((di-AZA)-sar)]³⁺ and [Co((NO₂)₂-sar)]³⁺, share similarities in their octahedral coordination and use of nitrogen-donor ligands. Key differences include:
- Ligand flexibility : Cage complexes feature rigid, pre-organized ligands (e.g., sarcophagine), whereas the title compound’s ligand is a flexible Schiff base with aryl substituents .
- Synthesis : Cage complexes are synthesized via capping reactions (e.g., with ammonia or nitromethane), while the title compound likely forms through Schiff base condensation .
- Electron transfer properties: The title compound’s phenolic oxygen and imine groups may enable distinct redox behavior compared to poly-aza cages, which often exhibit tunable electron-transfer kinetics .
Table 1: Comparison with Cobalt(III) Cage Complexes
Inorganic Cobalt Salts (Co²⁺ vs. Co³⁺)
Inorganic cobalt salts like cobalt chloride (CoCl₂) and cobalt acetate (Co(OAc)₂) differ significantly from the title compound:
- Oxidation state : Co²⁺ in salts vs. Co³⁺ in the title compound. Co³⁺ is less common biologically but more stable in octahedral complexes .
- Skin penetration : Co²⁺ salts penetrate skin effectively and are detected in urine post-exposure, whereas the title compound’s bulk may limit dermal absorption .
Table 2: Comparison with Inorganic Cobalt Salts
Chromium and Nickel Complexes
Comparisons with transition metals like chromium and nickel highlight cobalt’s unique behavior:
- Oxidation state relevance: Cr³⁺ and Cr⁶⁺ differ in toxicity (Cr⁶⁺ is carcinogenic), mirroring how Co²⁺/Co³⁺ oxidation states influence reactivity. The title compound’s Co³⁺ may reduce ROS generation compared to Co²⁺ .
- Ligand effects : Nickel complexes (e.g., Ni³⁺/Ni⁴⁺) require higher oxidation states for sensitization, whereas cobalt’s allergenic effects are potent even at +2 .
Table 3: Comparison with Chromium and Nickel Complexes
Research Findings and Implications
- Stability : The tert-butyl groups and rigid Schiff base ligand likely enhance the title compound’s stability versus simpler cobalt salts, reducing redox activity and bioavailability .
- Biological interactions : Unlike Co²⁺, which triggers TLR-4, the title compound’s Co³⁺ and organic ligands may minimize direct immune activation, though in vivo studies are needed .
Biological Activity
Cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a cobalt ion in the +3 oxidation state coordinated to a complex ligand system that includes multiple functional groups such as tert-butyl and phenolate moieties. The steric bulk introduced by the tert-butyl groups may influence the compound's solubility and reactivity in biological systems. The acetate group suggests potential interactions with biological molecules.
Biological Activity Overview
Cobalt complexes, including this particular compound, have been investigated for various biological activities, including:
- Antimicrobial Properties : Cobalt complexes have shown effectiveness against a range of microorganisms.
- Anticancer Activity : Research indicates that cobalt(III) complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA interaction.
- Enzyme Mimicry : The compound may act as a metalloenzyme mimic, facilitating redox reactions similar to natural enzymes.
The biological activity of cobalt(3+) complexes is largely attributed to their ability to interact with cellular components. Key mechanisms include:
- Oxidative Stress Induction : The cobalt center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular macromolecules.
- DNA Interaction : Cobalt complexes may bind to DNA, disrupting replication and transcription processes.
- Cell Cycle Regulation : Evidence suggests that these compounds can influence cell cycle checkpoints, leading to cell cycle arrest and subsequent apoptosis.
Anticancer Studies
A study highlighted the cytotoxic effects of cobalt(3+) complexes on various cancer cell lines. The efficacy was linked to the structural characteristics of the ligands attached to the cobalt center. For instance, the presence of bulky substituents like tert-butyl groups was found to enhance cytotoxicity by increasing cellular uptake and ROS generation .
Antimicrobial Activity
Cobalt(3+) complexes have exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membranes and interference with metabolic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Cobalt(II) Acetate | Co(CH₃COO)₂ | More stable than cobalt(III) | Used in organic synthesis |
| Cobalt(III) Phenolate | Co(C₆H₄O)₃ | Multiple phenolic ligands | Anticancer properties |
| Cobalt-based Anticancer Agents | Various | Targeted cytotoxicity | Effective against cancer cells |
This table illustrates how cobalt(3+) complexes compare with other cobalt compounds in terms of structure and biological activity.
Case Studies
- Cytotoxicity in Cancer Cells : A study investigated the effects of cobalt(3+) complexes on breast cancer cell lines, revealing that these compounds induced significant apoptosis via ROS-mediated pathways .
- Antifungal Activity : Another research highlighted the antifungal properties of related cobalt complexes, demonstrating their potential as therapeutic agents against fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
